FR 113680
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR 113680 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the individual amino acids, which are then sequentially coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The reaction conditions often involve anhydrous solvents like DMF or DCM to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a resin, allowing for easy purification and high yields .
Chemical Reactions Analysis
Types of Reactions
FR 113680 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to oxindole derivatives, while reduction of the formyl group can yield hydroxymethyl derivatives .
Scientific Research Applications
FR 113680 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neuropeptide activity, particularly substance P.
Medicine: Explored for its potential therapeutic effects in conditions involving pain and inflammation.
Mechanism of Action
The compound exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By inhibiting the binding of substance P to NK1, it can modulate pain perception and inflammatory responses. The molecular targets include the NK1 receptor and associated signaling pathways, such as the MAPK and NF-κB pathways .
Comparison with Similar Compounds
Similar Compounds
FR 113680: Another substance P antagonist with a similar structure and function.
N-acetyl-L-threonyl-1-formyl-D-tryptophyl-N-methyl-N-(phenylmethyl)-L-phenylalaninamide: A related compound with slight modifications in the peptide sequence.
Uniqueness
This compound is unique due to its specific sequence and modifications, which confer high selectivity and potency as a substance P antagonist. Its ability to modulate neuropeptide activity makes it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
126088-92-4 |
---|---|
Molecular Formula |
C35H39N5O6 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1 |
InChI Key |
GUMFSDXELXANKA-KGLGFYCJSA-N |
SMILES |
CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
126088-92-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Thr-Trp(CHO)-Phe-N-MeBzl FR 113680 FR-113680 N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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